REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([CH2:8][C:9]#[N:10])[CH:5]=[CH:4][CH:3]=1.[OH-].[Na+].Br[CH2:14][CH2:15][CH2:16]Br>ClCCl.[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1>[Cl:1][C:2]1[N:7]=[C:6]([C:8]2([C:9]#[N:10])[CH2:16][CH2:15][CH2:14]2)[CH:5]=[CH:4][CH:3]=1 |f:1.2,5.6|
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=CC(=N1)CC#N
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
26.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
7.54 g
|
Type
|
reactant
|
Smiles
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BrCCCBr
|
Name
|
|
Quantity
|
0.17 g
|
Type
|
catalyst
|
Smiles
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[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred over night at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with water (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography (silica, dichloromethane, methanol)
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=CC(=N1)C1(CCC1)C#N
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |